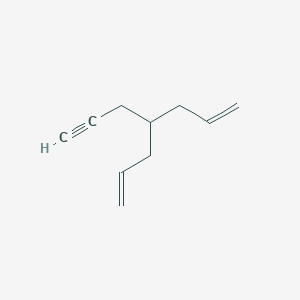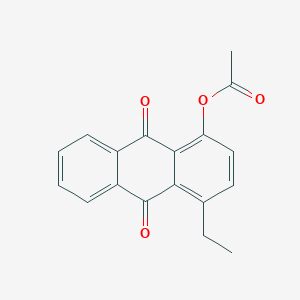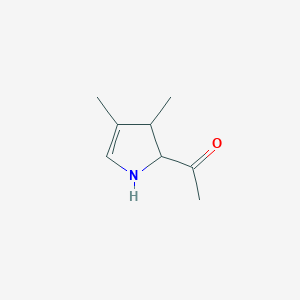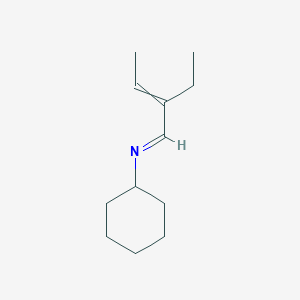
(1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine typically involves the reaction of cyclohexylamine with 2-ethylbut-2-enal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced catalysts can optimize the reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine exerts its effects involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophiles, leading to various biochemical reactions. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-ethylbut-2-en-1-amine: Similar structure but with an amine group instead of an imine group.
Cyclohexylamine: Lacks the ethylbut-2-en-1-imine moiety.
2-Ethylbut-2-enal: Contains the ethylbut-2-en-1-imine moiety but lacks the cyclohexyl group.
Uniqueness
(1E)-N-Cyclohexyl-2-ethylbut-2-en-1-imine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
62134-73-0 |
|---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
N-cyclohexyl-2-ethylbut-2-en-1-imine |
InChI |
InChI=1S/C12H21N/c1-3-11(4-2)10-13-12-8-6-5-7-9-12/h3,10,12H,4-9H2,1-2H3 |
InChI Key |
VSQSJJKAADDAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)C=NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


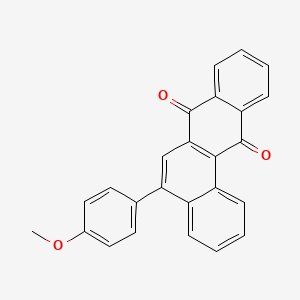
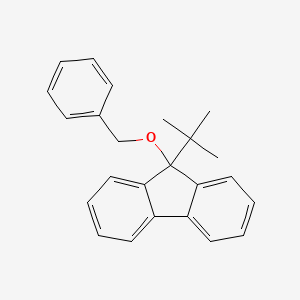
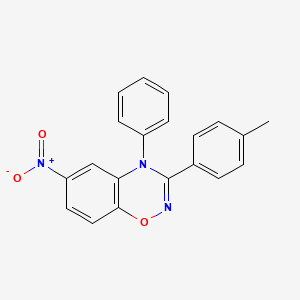
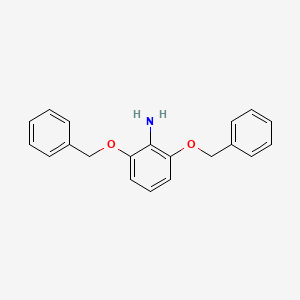
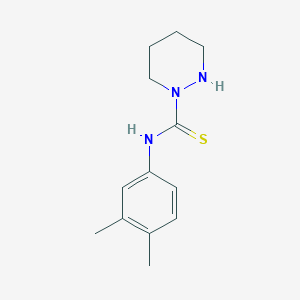

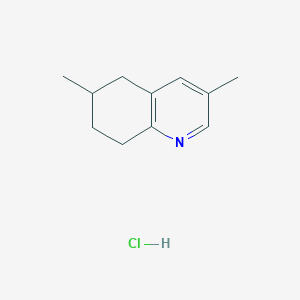
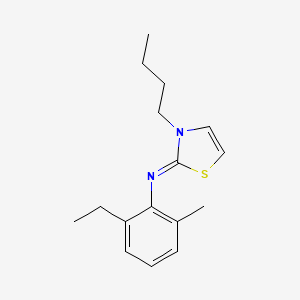
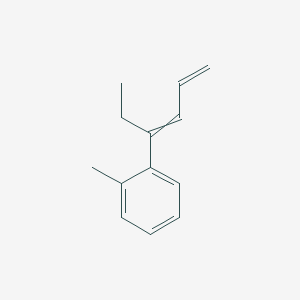
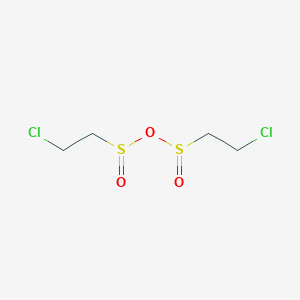
![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(4-morpholinyl)-](/img/structure/B14558540.png)
